Crucial Phenolic Proton for Hydrogen-Bonded vs. Methyl-Capped Analog
The phenol compound possesses a free -OH group that acts as a strong hydrogen-bond donor, a property entirely absent in the O-methylated analog 4-(5-octylpyridin-2-yl)anisole. Structural studies show the phenolic O-H group in phenylpyridine phenols is coplanar and forms strong intermolecular O-H...N/O hydrogen bonds, directing solid-state packing. The analog with a saturated handle but lacking the free phenol (the anisole) cannot participate in these H-bond networks, resulting in fundamentally different crystal packing and complexation behavior, as demonstrated by comparative X-ray crystallography [1].
| Evidence Dimension | Hydrogen-bond donor capability and solid-state structure |
|---|---|
| Target Compound Data | Exhibits strong intermolecular O-H...N/O hydrogen bonds; coplanar arrangement in crystal. |
| Comparator Or Baseline | 4-(5-octylpyridin-2-yl)anisole: Lacks H-bond donor; differing torsion angles and packing. |
| Quantified Difference | Qualitative structural difference leading to distinct crystal packing motifs. |
| Conditions | Single-crystal X-ray diffraction; solid state. |
Why This Matters
For applications requiring supramolecular assembly, polymer complexation, or crystal engineering, only the phenol derivative provides the requisite H-bond donor functionality, making the anisole an unsuitable substitute.
- [1] Ay, E. et al. Concerning restricted rotations in pyridinyl anisoles and pyridinyl phenols bearing saturated handles, and their solid state structures. Tetrahedron Letters, 2014, 55(43), 5979-5983. View Source
